molecular formula C14H11ClFN5O2S B2686428 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920467-04-5

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2686428
CAS RN: 920467-04-5
M. Wt: 367.78
InChI Key: FOEWVABSKHYHBE-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H13ClFNO . It has a molecular weight of 277.72 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide core with a 3-chloro substituent and a N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl) group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 399.7±42.0 °C and a predicted density of 1.245±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa value is 13.47±0.46 .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups reveals significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers. Their effectiveness in generating singlet oxygen, crucial for PDT, suggests that similar benzenesulfonamide derivatives could be explored for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

A study on novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives indicates promising in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward specific cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer agents (Sławiński & Brzozowski, 2006).

COX-2 Inhibition and Anti-inflammatory Applications

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selectivity and potency for COX-2 inhibition, a desirable trait for anti-inflammatory drugs. The introduction of specific substituents can enhance COX-2 selectivity, offering insights into designing more effective anti-inflammatory agents (Pal et al., 2003).

Antimicrobial and Anti-HIV Activity

Compounds bearing the benzenesulfonamide moiety have been evaluated for their antimicrobial and anti-HIV activities. Some synthesized compounds displayed significant activity against various microbial strains and HIV, suggesting the utility of benzenesulfonamide derivatives in treating infectious diseases (Iqbal et al., 2006).

Metal Ion Sensing

A pyrazoline derivative of benzenesulfonamide has been used as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions. This indicates the potential application of similar compounds in environmental monitoring and safety, highlighting their role in developing new sensing materials for metal ions (Bozkurt & Gul, 2018).

properties

IUPAC Name

3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-10-3-1-6-13(7-10)24(22,23)17-9-14-18-19-20-21(14)12-5-2-4-11(16)8-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEWVABSKHYHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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